molecular formula C18H16FN5O2S B2729175 2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide CAS No. 886958-83-4

2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide

Cat. No.: B2729175
CAS No.: 886958-83-4
M. Wt: 385.42
InChI Key: KUUPLJZEYBOIDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,2,4-triazin-3-yl core substituted with a benzyl group at position 6, an amino group at position 4, and a ketone at position 4. The sulfanyl (-S-) linker connects the triazinone moiety to an acetamide group, which is further substituted with a 3-fluorophenyl ring.

Properties

IUPAC Name

2-[(4-amino-6-benzyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN5O2S/c19-13-7-4-8-14(10-13)21-16(25)11-27-18-23-22-15(17(26)24(18)20)9-12-5-2-1-3-6-12/h1-8,10H,9,11,20H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUUPLJZEYBOIDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C(N(C2=O)N)SCC(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide , with CAS number 886963-59-3 , belongs to the class of triazine derivatives. It has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, along with relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H16FN5O2SC_{18}H_{16}FN_{5}O_{2}S, with a molecular weight of approximately 385.4 g/mol . The structure includes a triazine ring, a benzyl group, and a sulfanyl linkage, contributing to its biological activity.

PropertyValue
Molecular FormulaC18H16FN5O2S
Molecular Weight385.4 g/mol
CAS Number886963-59-3

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of triazine derivatives. The compound has shown significant activity against various bacterial strains:

  • Mechanism of Action : The compound's efficacy is believed to stem from its ability to inhibit bacterial enzyme activity, particularly through interactions with key molecular targets involved in metabolic pathways.
  • Minimum Inhibitory Concentration (MIC) : Some derivatives of triazines have reported MIC values as low as 0.25 μg/mL against resistant strains like Staphylococcus aureus (MRSA) .

Anticancer Activity

The compound has also been evaluated for its anticancer properties:

  • Cell Line Studies : In vitro studies have demonstrated that certain triazine derivatives exhibit cytotoxic effects on cancer cell lines, suggesting potential for development as anticancer agents.
  • Case Study : A study identified a novel anticancer compound through screening drug libraries on multicellular spheroids, indicating that triazine derivatives could play a significant role in cancer therapy .

Comparative Studies

A comparative analysis of various triazine derivatives indicates that structural modifications can significantly influence biological activity:

CompoundActivity TypeMIC (μg/mL)
2-[(4-amino-6-benzyl...acetamideAntibacterial0.25 - 2
Ciprofloxacin-triazole hybridsAntibacterial0.046 - 3.11
Quinoline-triazole hybridsAntibacterial0.125 - 8

Structure-Activity Relationship (SAR)

Research has indicated that the presence of electron-withdrawing groups and specific substitutions on the phenyl ring enhance the biological activity of triazine derivatives .

Scientific Research Applications

Pharmacological Applications

1. Antimicrobial Activity
Research indicates that compounds similar to 2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide exhibit significant antimicrobial properties. A study found that derivatives of triazine compounds displayed activity against various bacterial strains, suggesting potential use in developing new antibiotics .

2. Anticancer Properties
Several studies have investigated the anticancer potential of triazine derivatives. For instance, a derivative of this compound was tested for cytotoxicity against several cancer cell lines, showing promising results in inhibiting cell proliferation . The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

3. Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties. Research has shown that triazine derivatives can inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), making them candidates for treating inflammatory diseases .

Case Studies

Case Study 1: Antimicrobial Testing
In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating moderate antimicrobial activity .

Case Study 2: Cytotoxicity Assay
A study evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF7). Results showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells compared to controls .

Data Table: Summary of Applications

Application AreaFindingsReferences
Antimicrobial ActivityMIC = 32 µg/mL against S. aureus and E. coli
Anticancer PropertiesIC50 = 15 µM on MCF7 cells
Anti-inflammatoryInhibition of COX enzymes

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally analogous molecules to highlight key differences in substituents, core heterocycles, and hypothesized pharmacological properties.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents/R-Groups Hypothesized Properties
Target compound: 2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide 1,2,4-Triazin-5-one - 4-Amino, 6-benzyl, 5-oxo
- 3-Sulfanyl-acetamide linked to 3-fluorophenyl
Enhanced hydrogen bonding (amino/keto groups), moderate lipophilicity (benzyl group)
Similar compound 1: 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide 1,2,4-Triazole - 4-(4-Methoxyphenyl), 5-(4-tert-butylphenyl)
- Same acetamide linkage
Increased steric bulk (tert-butyl), higher lipophilicity (methoxy group)
Similar compound 2: 4-({[4-Amino-6-(p-bromobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetyl)-3-phenylsydnone 1,2,4-Triazin-5-one + Sydnone - p-Bromobenzyl substituent
- Sydnone ring (N-oxide heterocycle)
Halogen bonding potential (bromine), redox-active sydnone core

Key Observations

Core Heterocycles :

  • The 1,2,4-triazin-5-one core in the target compound and similar compound 2 provides hydrogen-bonding sites (NH and C=O groups), which may enhance interactions with biological targets like kinases or proteases. In contrast, the 1,2,4-triazole core in similar compound 1 lacks a keto group, reducing polarity but increasing metabolic stability .

Sulfanyl-Acetamide Linker :

  • All compounds retain the sulfanyl-acetamide bridge connected to a 3-fluorophenyl or phenyl group, suggesting this motif is critical for maintaining scaffold integrity or binding to a common target site.

Pharmacological Implications: The target compound’s amino group may facilitate interactions with acidic residues in enzymes, while the sydnone ring in similar compound 2 could confer unique redox properties or stability under physiological conditions .

Research Findings and Methodological Considerations

  • Structural Validation : Tools like SHELXL and WinGX (referenced in the evidence) are critical for resolving crystallographic data and validating the 3D structures of such compounds, ensuring accurate comparisons of bond lengths, angles, and conformational stability .
  • Limitations : The provided evidence lacks explicit biological data (e.g., IC₅₀ values, solubility measurements), necessitating caution in extrapolating functional differences. Further studies combining structural analysis with in vitro assays are recommended.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the triazine core followed by sulfanyl-acetamide coupling. Key steps include:

  • Triazine ring synthesis : Condensation of thiourea derivatives with benzyl-substituted carbonyl compounds under acidic conditions (e.g., HCl or H₂SO₄ catalysis) .
  • Sulfanyl-acetamide coupling : Reaction of the triazine intermediate with 2-chloro-N-(3-fluorophenyl)acetamide in polar aprotic solvents (e.g., DMF) at 60–80°C .
  • Optimization : Use design of experiments (DoE) to test variables (temperature, solvent, stoichiometry). Statistical methods like factorial design can minimize trial-and-error approaches .

Q. How is the molecular structure of this compound validated, and what analytical techniques are critical?

  • Methodological Answer : Structural confirmation requires:

  • Spectroscopy : ¹H/¹³C NMR to verify substituent positions and functional groups (e.g., sulfanyl, acetamide). IR spectroscopy for carbonyl (C=O) and amine (N-H) stretches .
  • Crystallography : Single-crystal X-ray diffraction (as in analogous triazine derivatives) to resolve bond angles and stereochemistry .
  • Mass spectrometry : High-resolution MS (HRMS) for molecular ion validation .

Q. What preliminary biological screening assays are suitable for this compound?

  • Methodological Answer : Initial screening includes:

  • Enzyme inhibition assays : Target kinases or proteases using fluorometric/colorimetric substrates (e.g., ATPase activity for triazine-based inhibitors) .
  • Antimicrobial testing : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess therapeutic potential .

Advanced Research Questions

Q. How can computational modeling improve the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Docking studies : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., EGFR or COX-2) .
  • QSAR modeling : Correlate substituent electronic properties (Hammett σ values) with activity data to guide synthetic priorities .
  • Quantum chemistry : DFT calculations (e.g., Gaussian) to optimize geometry and assess frontier molecular orbitals for reactivity .

Q. What strategies resolve contradictions in solubility-stability data observed across studies?

  • Methodological Answer :

  • Solvent screening : Test solubility in DMSO-water mixtures or cyclodextrin complexes using phase-solubility diagrams .
  • Accelerated stability studies : HPLC monitoring under varied pH/temperature to identify degradation pathways .
  • Co-crystallization : Improve stability via co-formers (e.g., carboxylic acids) based on crystal engineering principles .

Q. How can reaction fundamentals and reactor design be optimized for scalable synthesis?

  • Methodological Answer :

  • Flow chemistry : Continuous flow reactors for exothermic steps (e.g., triazine cyclization) to enhance heat transfer and yield .
  • Catalyst screening : Immobilized catalysts (e.g., silica-supported acids) for recyclability and reduced byproducts .
  • Process simulation : Aspen Plus modeling to optimize mass/energy balances and reduce waste .

Q. What advanced techniques characterize the compound’s interaction with biological targets?

  • Methodological Answer :

  • Surface plasmon resonance (SPR) : Real-time kinetics of binding to immobilized receptors .
  • Cryo-EM/X-ray crystallography : Resolve 3D structures of compound-protein complexes .
  • Metabolomics : LC-MS profiling to identify downstream metabolic disruptions in treated cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.